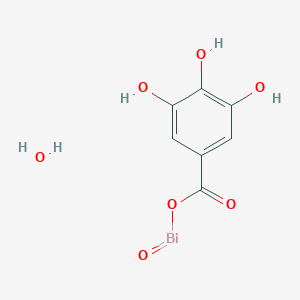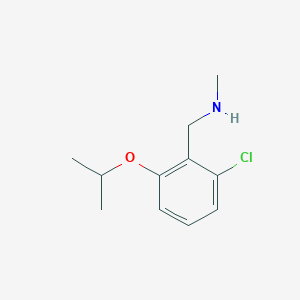
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Analyse Chemischer Reaktionen
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo further coupling reactions, such as the Heck reaction, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity or receptor binding, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-8-(3-(trifluoromethoxy)phenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but differs in the position of the fluorine atom and the aromatic ring structure.
8-Fluoro-1-(trifluoromethoxy)naphthalene: Similar to the target compound but with different substitution patterns on the naphthalene ring.
1-Bromo-8-(3-(trifluoromethoxy)phenyl)naphthalene: This compound has a bromine atom instead of a fluorine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H10F4O |
|---|---|
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
1-fluoro-8-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)22-17(19,20)21/h1-10H |
InChI-Schlüssel |
QTTFWUMSGPNSGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)OC(F)(F)F)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)




![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)

